4-Hydroxypiperidine-1-carbohydrazide hydrochloride

Catalog No.
S14024510
CAS No.
M.F
C6H14ClN3O2
M. Wt
195.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypiperidine-1-carbohydrazide hydrochloride

Product Name

4-Hydroxypiperidine-1-carbohydrazide hydrochloride

IUPAC Name

4-hydroxypiperidine-1-carbohydrazide;hydrochloride

Molecular Formula

C6H14ClN3O2

Molecular Weight

195.65 g/mol

InChI

InChI=1S/C6H13N3O2.ClH/c7-8-6(11)9-3-1-5(10)2-4-9;/h5,10H,1-4,7H2,(H,8,11);1H

InChI Key

NINVAKOGLAKOSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)NN.Cl

4-Hydroxypiperidine-1-carbohydrazide hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carbohydrazide moiety. The molecular formula for this compound is C6H12N4OHClC_6H_{12}N_4O\cdot HCl. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The carbohydrazide group may undergo reduction to yield amines or other derivatives.
  • Substitution: The compound can engage in nucleophilic substitution reactions, where the hydroxyl or hydrazide groups are replaced by other functional groups.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that 4-hydroxypiperidine derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of 4-hydroxypiperidine possess antimicrobial activity against various pathogens.
  • Antidepressant Effects: Certain piperidine derivatives have been investigated for their potential antidepressant effects, possibly due to their influence on neurotransmitter systems.
  • Analgesic Activity: Compounds in this class have been explored for their analgesic properties, making them candidates for pain management therapies.

The biological activity of 4-hydroxypiperidine-1-carbohydrazide hydrochloride is an area of ongoing research, contributing to its significance in pharmacology.

The synthesis of 4-hydroxypiperidine-1-carbohydrazide hydrochloride can be achieved through several methods:

  • Hydroxylation of Piperidine Derivatives: This method involves the introduction of a hydroxyl group into the piperidine ring using reagents like phenylsilane and iron complexes as catalysts.
  • Reaction with Carbohydrazide: The reaction of 4-hydroxypiperidine with carbohydrazide under acidic conditions leads to the formation of 4-hydroxypiperidine-1-carbohydrazide, which can then be converted to its hydrochloride salt.
  • Multi-step Synthesis: Industrial production may involve multi-step processes that optimize yield and purity, utilizing advanced catalytic systems and controlled reaction conditions.

4-Hydroxypiperidine-1-carbohydrazide hydrochloride has several applications:

  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
  • Research Tool: This compound is used in research settings to study the effects of piperidine derivatives on biological systems.
  • Potential Drug Development: Given its biological activity, it is being investigated for potential development into therapeutic agents for treating various diseases.

Studies on 4-hydroxypiperidine-1-carbohydrazide hydrochloride have explored its interactions with various biological targets:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.
  • Receptor Binding: Interaction studies have shown potential binding affinity to neurotransmitter receptors, suggesting implications for mood regulation and pain management.

These interaction studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound.

Similar Compounds

Several compounds share structural similarities with 4-hydroxypiperidine-1-carbohydrazide hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-HydroxypiperidineC5H11NOC_5H_{11}NOLacks the carbohydrazide moiety
4-(4-Chlorophenyl)-4-hydroxypiperidineC11H14ClNOC_{11}H_{14}ClNOContains a chlorophenyl substituent
Isopropyl 4-Hydroxypiperidine-1-carboxylateC9H17NOC_9H_{17}NOContains an isopropyl group
Ethyl 4-Hydroxypiperidine-1-carboxylateC8H15NO2C_8H_{15}NO_2Contains an ethyl ester group

Uniqueness

The uniqueness of 4-hydroxypiperidine-1-carbohydrazide hydrochloride lies in its combination of a hydroxyl group with a carbohydrazide moiety, which enhances its solubility and biological activity compared to other piperidine derivatives. This distinct structure allows it to interact with multiple biological targets, making it a valuable candidate for further research and potential therapeutic applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

195.0774544 g/mol

Monoisotopic Mass

195.0774544 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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